(3S)-1-bromo-3-fluorobutane
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Overview
Description
(3S)-1-bromo-3-fluorobutane is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of a bromine atom at the first carbon and a fluorine atom at the third carbon of the butane chain, with the stereochemistry specified as (3S)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-bromo-3-fluorobutane can be achieved through several methods. One common approach involves the halogenation of (3S)-3-fluorobutan-1-ol. This reaction typically uses phosphorus tribromide (PBr₃) as the brominating agent. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Another method involves the substitution reaction of (3S)-3-fluorobutan-1-ol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H₂SO₄). This reaction also proceeds at room temperature and results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-bromo-3-fluorobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and amines (NH₂R). These reactions typically occur under basic conditions and result in the formation of substituted products.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 3-fluorobut-1-ene.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to yield corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines (RNH₂) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-fluorobutan-1-ol, 3-fluorobutanenitrile, and 3-fluorobutylamine can be formed.
Elimination: The major product is 3-fluorobut-1-ene.
Oxidation: Products include 3-fluorobutanoic acid and 3-fluorobutanone.
Scientific Research Applications
(3S)-1-bromo-3-fluorobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of fluorinated analogs of biologically active molecules, which often exhibit enhanced metabolic stability and bioavailability.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties, such as increased resistance to solvents and thermal stability.
Biological Studies: The compound is used as a probe to study the effects of fluorine substitution on the biological activity of various molecules.
Mechanism of Action
The mechanism of action of (3S)-1-bromo-3-fluorobutane in chemical reactions involves the interaction of the bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of bromide ion.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-bromo-3-chlorobutane: Similar in structure but with a chlorine atom instead of fluorine. It exhibits different reactivity due to the difference in electronegativity between chlorine and fluorine.
(3S)-1-bromo-3-iodobutane: Contains an iodine atom instead of fluorine. Iodine is a better leaving group than fluorine, making this compound more reactive in nucleophilic substitution reactions.
(3S)-1-chloro-3-fluorobutane: Contains a chlorine atom instead of bromine. The reactivity is influenced by the different leaving group abilities of chlorine and bromine.
Uniqueness
(3S)-1-bromo-3-fluorobutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns. The combination of these halogens allows for selective reactions that are not possible with other halogenated butanes. The stereochemistry (3S) also adds to its uniqueness, as it can lead to different biological activities compared to its (3R) counterpart.
Properties
CAS No. |
1932767-89-9 |
---|---|
Molecular Formula |
C4H8BrF |
Molecular Weight |
155.01 g/mol |
IUPAC Name |
(3S)-1-bromo-3-fluorobutane |
InChI |
InChI=1S/C4H8BrF/c1-4(6)2-3-5/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
ICOSIIBKPOCTDV-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCBr)F |
Canonical SMILES |
CC(CCBr)F |
Purity |
95 |
Origin of Product |
United States |
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